(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H9BrN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The resulting product is then treated with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride has unique properties due to the specific positioning of the bromine and methanamine groups. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
(6-Bromo-3-methylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C7H9BrN2·HCl, and it is recognized for its interactions with specific molecular targets, which may lead to diverse biological effects. This article reviews its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's bromine and methanamine groups are crucial for its binding affinity, influencing its reactivity and the modulation of biological pathways. Specifically, it may affect:
- Enzyme Activity : Binding to enzymes can alter their catalytic functions.
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance:
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration was found to be approximately 25 µM for MCF-7 cells.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating a potential role in protecting against neurodegenerative diseases.
Study on Antimicrobial Activity
A comprehensive study investigated the antimicrobial effects of various pyridine derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable mechanism involving disruption of bacterial cell wall synthesis.
Investigation into Anticancer Properties
In a study focused on the cytotoxic effects of several pyridine derivatives against cancer cell lines, this compound was highlighted for its significant induction of apoptosis through caspase pathways. The research concluded that this compound could be a promising candidate for further development in cancer therapy .
Neuroprotective Mechanisms
Research exploring neuroprotective agents identified this compound as a potential neuroprotectant. In models of oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its utility in treating neurodegenerative conditions .
Properties
IUPAC Name |
(6-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(8)10-6(5)4-9;/h2-3H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGAQWWZGPMODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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